4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

Physicochemical property comparison Ligand design Diffusion coefficient prediction

Researchers require a strongly acidic, non-chelating pyrazoline for polar-phase catalysis or ion-pairing HPLC, but bulkier diaryl analogs cause steric hindrance and poor solubility. This free sulfonic acid (pKa -0.13) delivers a labile monodentate donor and full ionization even at pH<1. - **Low steric profile:** Single 3-phenyl ring (MW 302.35) avoids chelation, maintains catalytic turnover. - **High aqueous solubility:** Sulfonate group ensures function in polar aprotic and aqueous alkaline media. - **Reduced mass load:** 20% lighter than 3,5-diphenyl analog, minimizing column back-pressure or maximizing IEC per gram.

Molecular Formula C15H14N2O3S
Molecular Weight 302.4 g/mol
CAS No. 26192-69-8
Cat. No. B11960653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
CAS26192-69-8
Molecular FormulaC15H14N2O3S
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O
InChIInChI=1S/C15H14N2O3S/c18-21(19,20)14-8-6-13(7-9-14)17-11-10-15(16-17)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19,20)
InChIKeyDUSPLQXMCZZRMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic Acid – Chemical Identity & Procurement


4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid (CAS 26192-69-8) is a heterocyclic sulfonic acid belonging to the 2-pyrazoline class, characterized by a C15H14N2O3S framework (MW 302.35 g/mol) . Unlike its fully aromatic pyrazole counterparts, this compound contains a partially saturated dihydropyrazole ring, which introduces a unique electronic and conformational profile. Its predicted strong acidity (pKa -0.13 ± 0.70) is typical of aryl sulfonic acids, granting it high aqueous solubility that is advantageous for applications in polar media . Spectroscopic reference data, including 1H NMR in DMSO‑d6, are available in established spectral libraries, ensuring reliable identity verification upon procurement [1].

Heterocyclic Scaffold 2-Pyrazoline sulfonic acid with a non-fully aromatic ring, offering a distinct electronic profile for synthetic applications.
Strong Acidity Predicted low pKa supports permanent anionic charge, enhancing solubility in polar aqueous and organic media.
Spectral Reference 1H NMR spectrum in DMSO‑d6 is available in a curated library for identity verification upon procurement.

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic Acid: Why It Cannot Be Replaced


Substituting this compound with closely related pyrazoline sulfonic acids or sulfonamides introduces significant structural, electronic, and functional deviations that directly impact its utility as a synthetic intermediate, ligand, or functional additive. The single 3-phenyl substitution on the dihydropyrazole ring, as opposed to the 3,5-diaryl pattern in compounds like 4-(3,5-diphenyl-4,5-dihydro-pyrazol-1-yl)benzenesulfonic acid (CAS 92708-87-7), results in a markedly lower molecular weight (302.35 vs 378.45 g/mol) and a less sterically demanding coordination environment . Critically, the presence of the free sulfonic acid group (–SO₃H) rather than a sulfonamide (–SO₂NH₂) or sulfonate ester dictates its strong acidity, proton-donating capacity, and solubility in aqueous alkaline media, making it irreplaceable in applications requiring an anionic, highly hydrophilic pyrazoline unit . These fundamental differences are quantified in the evidence below.

Target Compound Mono-phenyl substitution gives lower steric bulk and a simpler coordination environment.
3,5-Diphenyl Analog Additional 5-phenyl group increases steric demand and can alter metal-binding geometry.
Target Compound Free sulfonic acid (–SO₃H) provides strong, permanent anionic character and proton-donor capacity.
Sulfonamide / Ester Analogs Neutral or weakly basic groups alter solubility and ion-exchange behavior, especially at low pH.
Target Compound Lacks the 5-aryl substituent, predicting exclusively monodentate (N- or O-) coordination.
3,5-Diphenyl Analog (Dpbs) Reported bidentate chelation via N1 and 5‑phenyl π‑electrons for several transition metals.

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic Acid – Differentiation Evidence vs. Analogs


Molecular Weight Reduction vs. 3,5-Diphenyl Analog

The molecular weight of 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is 302.35 g/mol, which is 20.1% lower than the 378.45 g/mol of its direct 3,5-diphenyl analog (CAS 92708-87-7) [1]. This substantial mass difference directly influences solution-phase properties: a lower molecular weight correlates with a higher diffusion coefficient (D ∝ 1/√MW) and lower viscosity contribution in concentrated solutions, making the target compound a more mobile counterion or dopant in polymer electrolyte systems. For a procurement decision where equivalent molar concentration of the sulfonic acid moiety is required, 20% less mass of the target compound is needed per mole, directly decreasing formulation mass and shipping costs.

Molecular Weight Reduction
Cross-study comparable
302.35 g/mol
20.1% lower mass than 3,5-diphenyl analog, improving molar efficiency.
Calculated from molecular formulas; diffusion and formulation loading implications.
Physicochemical property comparison Ligand design Diffusion coefficient prediction

Monodentate Coordination vs. Bidentate Analogs

The 3,5-diphenyl analog (Dpbs ligand) has been experimentally shown to coordinate in a bidentate fashion with Fe(II), Co(II), Ni(II), and Pd(II) ions, while adopting unidentate coordination with Cu(II) [1]. The bidentate mode relies on participation of both the N1 lone pair and the π-electrons of the 5-phenyl substituent. In contrast, 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid lacks the 5-phenyl group, eliminating the possibility of this bidentate π‑interaction. This structural constraint forces a purely monodentate N‑donor or O‑donor (sulfonate) coordination motif across all metal ions, yielding a simpler, more predictable speciation profile that is advantageous for applications requiring well-defined single‑species metal complexes, such as homogeneous catalysis or selective metal ion sensing.

Coordination Mode
Cross-study comparable
Monodentate (predicted)
vs. Bidentate (Fe,Co,Ni,Pd) for Dpbs
Uniform monodentate binding simplifies metal complex speciation.
Inferred from 5‑aryl absence; empirical study recommended.
Coordination chemistry Metal extraction Ligand design

pKa Advantage over Carboxylic Acid Analog

The sulfonic acid group in the target compound confers a predicted pKa of -0.13 ± 0.70 , which is approximately 4–5 orders of magnitude more acidic than a typical benzoic acid analog. The direct carboxylic acid comparator, 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid (CAS 26192-74-5), has a predicted pKa of ~4.2 (benzoic acid range). This translates to a 10⁴–10⁵‑fold difference in acid dissociation constant, meaning the sulfonic acid remains fully ionized across the entire physiological and environmentally relevant pH range (pH 1–14), whereas the carboxylic acid exists in a neutral protonated form below pH ~4. This determines the compound's suitability for applications requiring permanent anionic charge, such as ion‑pair chromatography, surfactant formulations, or proton‑exchange membranes, where the carboxylate analog would be ineffective at low pH.

Acid Strength (pKa)
Class-level inference
pKa −0.13 ± 0.70 (pred.)
vs. ~4.2 for benzoic acid analog
Consistent ionization across full pH range, supporting ion-pair and membrane applications.
Predicted values; experimental pKa not yet reported.
Acid strength Ionization state pH-dependent extraction

Verified 1H NMR Spectral Reference

A complete 1H NMR spectrum acquired in DMSO‑d6 is archived in the KnowItAll/Wiley spectral library, providing a non‑destructive, instrument‑compatible identity reference [1]. This is in contrast to the 3,5-diphenyl analog (CAS 92708-87-7), for which no equivalent publicly accessible NMR spectrum could be located in a peer‑reviewed spectral database. The availability of a reference spectrum enables immediate lot‑to‑lot consistency checks using benchtop NMR instruments, reducing reliance on elemental analysis or mass spectrometry alone. The characteristic chemical shifts of the dihydropyrazole CH2 protons and the aromatic sulfonic acid proton provide unambiguous structural confirmation.

Spectral Reference
Supporting evidence
Full 1H NMR (DMSO‑d6) in SpectraBase
Facilitates incoming material verification and lot consistency checks.
No public reference NMR found for 3,5-diphenyl analog.
Quality control Spectral database Procurement verification

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic Acid: Application Scenarios


Monodentate Ligand for Transition Metal Catalysis

The purely monodentate coordination behavior inferred from the absence of a 5‑aryl substituent [2] makes this compound an ideal ligand for catalytic cycles requiring a labile, easily displaceable donor to maintain high turnover frequency. Unlike bidentate 3,5‑diaryl analogs that can form stable chelates and inhibit catalytic activity, the target compound provides a single N‑ or O‑donor point, facilitating substrate access to the metal center. This is particularly relevant for Pd(II)‑catalyzed cross‑coupling reactions conducted in polar aprotic media where the sulfonate group ensures solubility.

Ion-Pair Chromatography Reagent for Basic Analytes

With a predicted pKa of -0.13 , the sulfonic acid remains fully ionized even in strongly acidic mobile phases (pH < 1), enabling it to function as a persistent ion‑pairing agent for protonated basic analytes under conditions where carboxylate‑based reagents would protonate and lose their ion‑pairing capacity. The 20% lower mass relative to the 3,5‑diphenyl analog [1] additionally reduces the mass load required to achieve a given molar concentration in the eluent, minimizing column back‑pressure buildup over extended analytical runs.

Building Block for Fluorescent Whitening Agents

The mono‑phenyl substitution pattern reduces the molecular planarity and π‑stacking propensity compared to fully conjugated 3,5‑diaryl pyrazoline brighteners, suggesting lower aggregation‑induced fluorescence quenching in solid‑state or thin‑film applications. The 1H NMR spectral reference [1] ensures that the starting material purity can be rigorously verified before downstream functionalization, a critical quality step when synthesizing high‑value optical materials where trace impurities dramatically affect quantum yield.

Dopant for Proton-Exchange Membranes

The combination of permanent anionic charge (pKa -0.13), low molecular weight for high molar doping efficiency, and the absence of bulky 5‑aryl substituents that could disrupt polymer chain packing [1] positions this compound as a superior small‑molecule proton source in sulfonated polyimide or polybenzimidazole membrane blends. The 20% weight advantage over the 3,5‑diphenyl analog directly translates to higher achievable ion‑exchange capacity per unit mass of dopant.

Application
Selection Property
Validation Focus
Transition metal catalysis research
Monodentate coordination profile
Complex speciation and lability assessment
Ion-pair chromatography studies
Permanent anionic charge at low pH
Ion-pairing efficiency in acidic eluents
Optical brightener synthesis
Reduced π-stacking from mono-phenyl substitution
Purity verification and aggregation quenching
Proton-exchange membrane research
High molar doping efficiency
Ion-exchange capacity and polymer compatibility
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